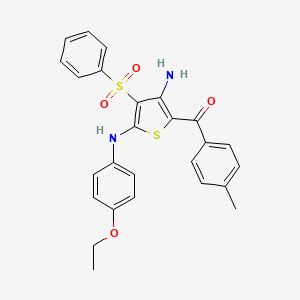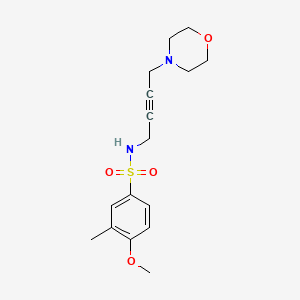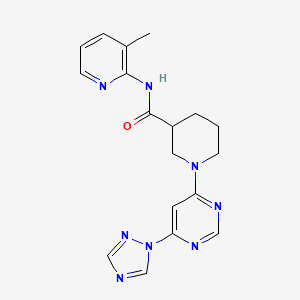
N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 866134-20-5 . It has a molecular weight of 246.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2S2/c1-11(15(2,12)13)9-10-7-5-3-4-6-8(7)14-9/h3-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . The InChI key, which is a unique identifier for the compound, is KKIHZYSQJRUSRG-UHFFFAOYSA-N .Scientific Research Applications
Regioselective N-mesylating Reagent
- N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide and similar compounds have been explored as effective reagents in selective mesylation. This process is crucial for differentiating amino groups in complex molecules (Kim et al., 1999).
Diverse Reactivity in Chemical Reactions
- The compound exhibits diverse reactivity, forming various derivatives when reacting with different iodides and sulfides. This highlights its potential in creating a range of chemical structures (Katritzky et al., 1994).
Structural Studies
- Detailed structural studies have been conducted to understand the conformation and bonding parameters of similar compounds. This is crucial in predicting and explaining their biological activity (Gowda et al., 2007).
Coordination Chemistry Applications
- N,N-Substituted derivatives of similar compounds have shown significant applications in coordination chemistry. They've been used in synthesizing energetic coordination compounds with potential applications in material science (Wurzenberger et al., 2020).
Herbicide Development
- Derivatives of this compound have been explored for their potential as protoporphyrinogen oxidase inhibitors, an important target in herbicide development (Jiang et al., 2011).
Biologically Inspired Copper-Oxygen Systems
- The compound's benzimidazole-based derivatives have been used to study copper-oxygen systems, which are relevant in biological and catalytic applications (Ramírez et al., 2017).
Molecular and Supramolecular Studies
- Studies on similar compounds have provided insights into molecular and supramolecular structures, which are critical in understanding their reactivity and interaction with other molecules (Jacobs et al., 2013).
Synthesis of Benzothiazoles
- The compound has been used as a starting point for the synthesis of various benzothiazoles, demonstrating its versatility in organic synthesis (Sharghi & Asemani, 2009).
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-11(15(2,12)13)9-10-7-5-3-4-6-8(7)14-9/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIHZYSQJRUSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=C(S1)CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2555768.png)
![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555769.png)

![Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate](/img/structure/B2555773.png)
